![molecular formula C14H19ClN4 B6447950 5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2548992-09-0](/img/structure/B6447950.png)
5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine
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Overview
Description
The compound appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products . They are known to have diverse therapeutic properties, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .
Molecular Structure Analysis
The molecule contains a total of 35 bonds, including 18 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 Pyrrolidine .Chemical Reactions Analysis
The specific chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Pyrrole rings can undergo a variety of reactions, including electrophilic substitution, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of a pyrrole ring could contribute to its aromaticity and reactivity .Scientific Research Applications
Boron Reagents in Suzuki–Miyaura Coupling
The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group-tolerant reaction conditions. Octahydrocyclopenta[c]pyrrole derivatives, including our compound of interest, serve as valuable boron reagents in this transformative cross-coupling reaction . Their stability, ease of preparation, and compatibility with palladium catalysts make them attractive for organic synthesis.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4/c15-12-4-16-14(17-5-12)19-8-13(9-19)18-6-10-2-1-3-11(10)7-18/h4-5,10-11,13H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCSHSFXHCDMPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC=C(C=N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine |
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